
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is a naturally occurring diterpene compound found in the resin of coniferous trees, particularly in the Pinaceae family. It is a member of the abietane-type diterpenoids, which are known for their diverse biological activities and complex chemical structures. The compound is characterized by its three fused six-membered rings and a variety of functional groups that contribute to its reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene can be achieved through several methods, including:
Total Synthesis: This involves constructing the compound from simple starting materials through a series of chemical reactions. Key steps often include cyclization reactions to form the fused ring system, followed by functional group modifications to achieve the desired structure.
Semi-Synthesis: This method starts with a naturally occurring precursor, such as abietic acid, which is then chemically modified to produce this compound. Common reactions include hydrogenation, oxidation, and rearrangement reactions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of resin from coniferous trees, followed by purification processes such as distillation and crystallization. The extracted resin is then subjected to chemical transformations to isolate and purify this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Abietic acid derivatives.
Reduction: Dihydroabietane.
Substitution: Halogenated abietane derivatives.
科学的研究の応用
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities. Research has shown that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress.
Industry: Utilized in the production of varnishes, adhesives, and other resin-based products due to its chemical stability and adhesive properties.
作用機序
The mechanism of action of (2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by interfering with cell cycle progression.
類似化合物との比較
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene is unique among diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Abietic Acid: A precursor to this compound, known for its anti-inflammatory and antimicrobial properties.
Dehydroabietic Acid: An oxidized derivative of abietic acid with potential anticancer activity.
Dihydroabietane: A reduced form of this compound with similar biological activities but different chemical reactivity.
In comparison to these compounds, this compound exhibits a broader range of biological activities and greater chemical versatility, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
18375-16-1 |
|---|---|
分子式 |
C20H36 |
分子量 |
276.5 g/mol |
IUPAC名 |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
InChIキー |
STIVVCHBLMGYSL-VBEQINLCSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
正規SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




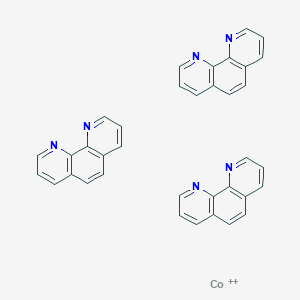

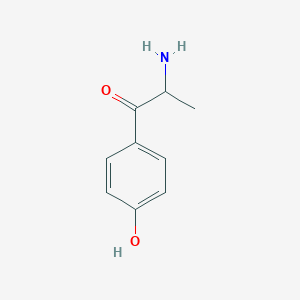

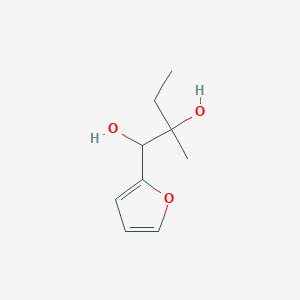
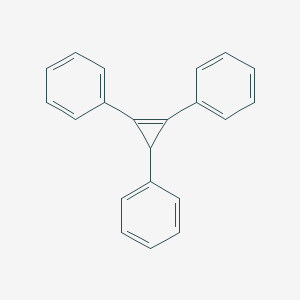
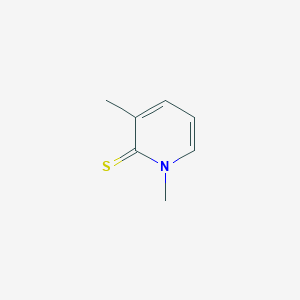

![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
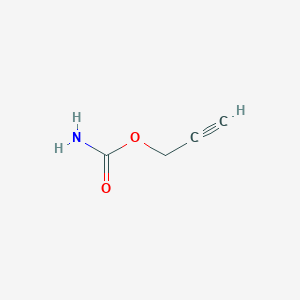
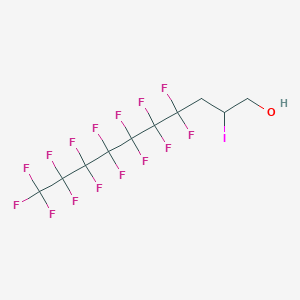
![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)
